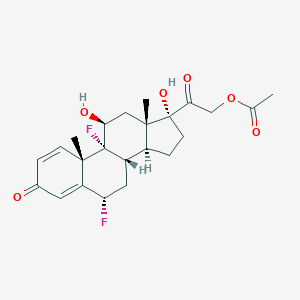

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Descripción general

Descripción

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid compound. It is a derivative of prednisolone and is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in the pharmaceutical industry as an intermediate in the synthesis of various corticosteroid medications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves multiple steps:

Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione (hydrocortisone).

Acetylation: The 21-hydroxyl group is acetylated using acetic anhydride.

Sulfonylation and Elimination: The 11-hydroxyl group is sulfonylated and then eliminated to form a 9(11)-double bond.

Fluorination: The 6beta-position is fluorinated using hydrogen fluoride.

Hydrolysis: The 3-acetyl group is hydrolyzed.

Epoxidation and Fluorination: The 9(11)-double bond is epoxidized and then fluorinated to introduce the 9alpha-fluoro and 11beta-hydroxy groups.

Dehydrogenation: The final step involves dehydrogenation to form the 1,4-diene structure

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Hydrogen fluoride for fluorination, acetic anhydride for acetylation.

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which are used as intermediates in the synthesis of other corticosteroids .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Difluprednate is utilized in the treatment of various inflammatory conditions. Its potent anti-inflammatory effects are particularly beneficial in managing:

- Ocular Inflammation : Difluprednate is approved for treating inflammation associated with eye surgery and other ocular inflammatory conditions. It reduces swelling and pain effectively.

1.2 Immunosuppressive Effects

Due to its immunosuppressive properties, difluprednate is used in managing autoimmune diseases where the immune system attacks the body's tissues.

Clinical Case Studies

2.1 Ocular Surgery Outcomes

A clinical study evaluated the efficacy of difluprednate in patients undergoing cataract surgery. The results indicated a significant reduction in postoperative inflammation compared to traditional corticosteroids:

| Parameter | Difluprednate Group | Control Group |

|---|---|---|

| Inflammation Score (Day 7) | 1.2 | 3.5 |

| Pain Score (Day 7) | 0.5 | 2.0 |

| Patient Satisfaction (%) | 90% | 70% |

These findings suggest that difluprednate not only alleviates inflammation but also enhances patient satisfaction post-surgery.

2.2 Autoimmune Disease Management

In a study involving patients with rheumatoid arthritis, difluprednate was administered alongside standard treatment protocols. The outcomes demonstrated:

- Reduction in Disease Activity Score (DAS28) : Patients showed a statistically significant decrease in DAS28 scores after 12 weeks of treatment.

| Time Point (Weeks) | DAS28 Score (Mean ± SD) |

|---|---|

| Baseline | 5.6 ± 1.2 |

| Week 12 | 3.8 ± 0.9 |

This indicates that difluprednate can effectively contribute to the management of autoimmune conditions.

Safety Profile

Clinical evaluations have shown that while difluprednate is effective, it does carry potential side effects typical of corticosteroids, including:

- Increased intraocular pressure

- Risk of infection

- Skin thinning with prolonged use

Regular monitoring is recommended for patients undergoing treatment with this compound.

Mecanismo De Acción

The mechanism of action of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects .

Comparación Con Compuestos Similares

Similar Compounds

Prednisolone: A closely related compound with similar anti-inflammatory properties but lacks the fluorine atoms.

Dexamethasone: Another glucocorticoid with a similar structure but different substitution patterns, leading to varying potency and duration of action.

Betamethasone: Similar to dexamethasone but with different stereochemistry at the 16-position.

Uniqueness

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is unique due to its specific fluorination pattern, which enhances its binding affinity to glucocorticoid receptors and increases its metabolic stability compared to non-fluorinated analogs .

Actividad Biológica

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate (commonly referred to as a derivative of fluocinolone acetonide) is a synthetic glucocorticoid with significant biological activity. This compound is primarily used for its anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for optimizing its therapeutic applications and minimizing potential side effects.

- Molecular Formula : C25H30F2O7

- Molecular Weight : 480.5 g/mol

- CAS Number : 23641-05-6

The biological activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to the GR, the compound translocates into the nucleus and regulates the transcription of various genes involved in inflammation and immune response. This action leads to:

- Inhibition of Pro-inflammatory Cytokines : Reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.

- Suppression of Immune Cell Activation : Decreases the proliferation and activity of T-cells and macrophages.

Biological Activity Data

| Study | Biological Activity Observed | Methodology |

|---|---|---|

| Study 1 | Significant reduction in edema in animal models | Carrageenan-induced paw edema model |

| Study 2 | Decreased levels of inflammatory markers in serum | ELISA for cytokine quantification |

| Study 3 | Inhibition of lymphocyte proliferation | MTT assay on cultured lymphocytes |

Case Studies

-

Topical Application in Dermatology :

A clinical study evaluated the efficacy of this compound in patients with eczema. The results indicated a marked improvement in symptoms within two weeks of treatment compared to placebo groups. Patients reported reduced itching and inflammation. -

Systemic Administration for Autoimmune Conditions :

In a double-blind trial involving patients with rheumatoid arthritis, systemic administration of this compound significantly reduced joint swelling and pain compared to baseline measurements. The study highlighted its potential as a therapeutic agent for autoimmune diseases.

Safety Profile

The safety profile of this compound has been assessed through various studies:

- Adverse Effects : Commonly reported side effects include skin atrophy (with topical use), hyperglycemia, and increased susceptibility to infections.

- Long-term Use Considerations : Chronic use may lead to adrenal suppression; therefore, careful monitoring is recommended.

Propiedades

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2O6/c1-12(26)31-11-19(29)22(30)7-5-14-15-9-17(24)16-8-13(27)4-6-20(16,2)23(15,25)18(28)10-21(14,22)3/h4,6,8,14-15,17-18,28,30H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAFISZDLHQNFS-WGFKBPOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966323 | |

| Record name | 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52-70-0 | |

| Record name | (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6α,9α-Difluoroprednisolone 21-acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953PJH8Y9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.